![molecular formula C17H17ClN2O3 B3912327 2-(4-chlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide CAS No. 6088-36-4](/img/structure/B3912327.png)
2-(4-chlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide, commonly known as CDM-1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific protein, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
CDM-1 inhibits the activity of a specific protein by binding to its active site. This protein is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this protein, CDM-1 can prevent the progression of diseases that are dependent on its activity.
Biochemical and Physiological Effects:
CDM-1 has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. CDM-1 can also inhibit the production of inflammatory cytokines, which makes it a potential treatment for inflammatory diseases. Additionally, CDM-1 has been found to have antiangiogenic properties, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
CDM-1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and it has a high binding affinity for its target protein. Additionally, CDM-1 has been found to be stable in various conditions, which makes it suitable for use in in vitro and in vivo experiments. However, CDM-1 has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of CDM-1. One potential application is in the treatment of cancer, where CDM-1 has shown promising results in preclinical studies. Additionally, CDM-1 may have potential applications in the treatment of inflammatory diseases and autoimmune disorders. Future studies may also focus on optimizing the synthesis method of CDM-1 to improve its pharmacokinetic properties and bioavailability. Finally, the mechanism of action of CDM-1 can be further elucidated to better understand its therapeutic potential.
Conclusion:
In conclusion, CDM-1 is a novel small molecule with potential therapeutic applications in the treatment of various diseases. Its inhibition of a specific protein makes it a promising candidate for the treatment of cancer, inflammation, and autoimmune disorders. The synthesis of CDM-1 is a complex process that requires expertise in organic chemistry. Future studies may focus on optimizing the synthesis method and elucidating the mechanism of action of CDM-1 to improve its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
CDM-1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein, which is involved in the progression of various diseases, including cancer, inflammation, and autoimmune disorders. CDM-1 has been found to be effective in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of cancer.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(3-methylphenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-3-2-4-15(9-12)22-11-17(21)23-20-16(19)10-13-5-7-14(18)8-6-13/h2-9H,10-11H2,1H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBFXZHSQFDVTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417471 | |
Record name | STK065474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40417471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(4-chlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide | |
CAS RN |
6088-36-4 | |
Record name | STK065474 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40417471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.